Efatutazone Demonstrates 50-Fold Higher PPARγ Transcriptional Activation Potency Versus Rosiglitazone
Efatutazone exhibits substantially greater potency in stimulating PPARγ-mediated transcriptional activation compared to rosiglitazone and troglitazone. In a transient transfection assay utilizing a PPRE response element fused to a luciferase reporter gene (PPRE3-tk-luc) in DRO anaplastic thyroid cancer cells, efatutazone activated PPARγ:RXRα-dependent transcription with an EC50 of 1 nM . Under identical assay conditions, rosiglitazone exhibited an EC50 of 65 nM, while troglitazone required 631 nM to achieve half-maximal activation . This quantitative difference establishes that efatutazone requires approximately 65-fold lower concentration than rosiglitazone and 631-fold lower concentration than troglitazone to achieve equivalent PPARγ transcriptional activation .
| Evidence Dimension | PPARγ-mediated transcriptional activation (EC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Rosiglitazone: 65 nM; Troglitazone: 631 nM |
| Quantified Difference | Efatutazone is 65-fold more potent than rosiglitazone; 631-fold more potent than troglitazone |
| Conditions | DRO anaplastic thyroid cancer cells transiently transfected with PPRE3-tk-luc luciferase reporter |
Why This Matters
This potency differential enables researchers to achieve PPARγ activation at substantially lower compound concentrations, reducing potential off-target effects and improving assay signal-to-noise ratios in transcriptional activation studies.
